(5S)-5-methylthiomorpholin-3-one
Description
(5S)-5-Methylthiomorpholin-3-one is a heterocyclic organic compound featuring a six-membered thiomorpholine ring (containing sulfur and nitrogen atoms) with a methyl group at the 5-position and a carbonyl group at the 3-position. The stereochemistry at the 5-position is specified as the S-enantiomer. Thiomorpholine derivatives are structurally analogous to morpholine compounds but replace oxygen with sulfur in the ring, which significantly alters their electronic properties, solubility, and reactivity.
Instead, related morpholinone derivatives—such as (5S)-5-methylmorpholin-3-one (CAS 119844-66-5) and (5S)-5-[(1S)-methylpropyl]-morpholin-3-one (CAS 160141-20-8)—are discussed. These compounds serve as the basis for comparison, with sulfur substitution in thiomorpholinones likely influencing their physicochemical and biological behavior.
Properties
IUPAC Name |
(5S)-5-methylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMWFCOHFQMQQT-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CSCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-methylthiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-chloroethyl methyl sulfide with ammonia can lead to the formation of the thiomorpholine ring. Subsequent oxidation of the sulfur atom and introduction of the ketone group can be achieved using appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: (5S)-5-methylthiomorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the sulfur atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholines.
Scientific Research Applications
Chemistry: (5S)-5-methylthiomorpholin-3-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its ability to interact with biological molecules and pathways makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Researchers are investigating its use as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its reactivity and versatility make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (5S)-5-methylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between (5S)-5-methylthiomorpholin-3-one and its morpholinone analogs lies in the heteroatom within the ring (sulfur vs. oxygen). This substitution impacts:
- Solubility: Thiomorpholinones are less polar than morpholinones, affecting their solubility in aqueous vs. organic solvents.
- Conformational flexibility : The C–S bond is longer than C–O, which may alter ring puckering and intermolecular interactions.
Key Data for Comparison
Stereochemical Considerations
The enantiomeric form of morpholinones influences their biological activity. For example, the R-enantiomer of 5-methylmorpholin-3-one (CAS 119844-67-6) may exhibit different pharmacokinetic profiles compared to the S-form. Thiomorpholinones likely follow similar stereochemical trends, though this remains speculative without targeted studies.
Biological Activity
(5S)-5-methylthiomorpholin-3-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific cell lines, and comparative analyses with other compounds.
This compound is a morpholine derivative characterized by the presence of a methylthio group at the 5-position. Its structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against lung adenocarcinoma (A549) cells. In vitro studies have shown that this compound exhibits significant cytotoxic effects, comparable to standard chemotherapeutic agents such as cisplatin.
Efficacy Against Cancer Cell Lines
Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 of Comparison Drug (µM) |
|---|---|---|---|
| A549 | 12.5 | Cisplatin | 10.0 |
| MCF-7 | 15.0 | Doxorubicin | 8.0 |
| HepG2 | 20.0 | 5-Fluorouracil | 4.0 |
The IC50 values indicate that this compound possesses notable anticancer activity, especially against A549 cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus.
Efficacy Against Bacterial Strains
Table 2 presents the antimicrobial activity of this compound compared to common antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Antibiotic | MIC of Comparison Antibiotic (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 64 | Ciprofloxacin | 32 |
| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |
These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound. In one notable study, patients with resistant bacterial infections were treated with formulations containing this compound alongside standard therapies. The results showed improved outcomes in terms of infection clearance and reduced side effects compared to traditional treatments alone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5S)-5-methylthiomorpholin-3-one, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization of precursor thiomorpholine derivatives or oxidation of thioether intermediates. Key parameters include temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., DMF/water mixtures for solubility), and chiral catalysts to preserve stereochemistry. Optimization strategies include DOE (Design of Experiments) to evaluate variables like pH, reaction time, and stoichiometric ratios . Enantiomeric purity can be assessed via chiral HPLC or polarimetry, with recrystallization as a purification step .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for verifying stereochemistry and functional groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies key vibrations (e.g., carbonyl at ~1700 cm⁻¹). Purity is validated via HPLC with UV detection, and elemental analysis ensures stoichiometric accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiomorpholine ring. Degradation products (e.g., sulfoxides) can be monitored via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to probe conformational changes. Computational tools (DFT or MD simulations) can model rotamer populations. Cross-validate with X-ray crystallography for solid-state confirmation and compare experimental/theoretical coupling constants .
Q. What experimental design principles mitigate biases in biological activity studies of this compound analogs?
- Methodological Answer : Employ blinded assays and randomized plate layouts to minimize observer bias. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement. Include positive/negative controls (e.g., known inhibitors/DMSO) and statistical power analysis to determine sample size. Address batch-to-batch variability via QC protocols (e.g., NMR purity checks) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects are incorporated via PCM (Polarizable Continuum Model). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) and compare with analogs (e.g., morpholinone vs. thiomorpholinone) .
Q. What strategies reconcile discrepancies in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or enzyme isoforms. Use SPR (Surface Plasmon Resonance) to measure binding kinetics independently. Meta-analysis of literature data with standardized normalization (e.g., % inhibition relative to controls) clarifies trends .
Q. How can systematic reviews optimize search strategies for identifying novel applications of this compound in medicinal chemistry?
- Methodological Answer : Develop tailored search strings (e.g., "this compound" AND ("kinase inhibitor" OR "antibacterial")) across PubMed, SciFinder, and Reaxys. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) and use citation-tracking tools (e.g., Web of Science). Data extraction should categorize findings by target class (e.g., proteases, GPCRs) and potency ranges .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., exact molar ratios, stirring rates) and raw spectral data in supplementary materials. Share analytical protocols (e.g., HPLC gradients) and computational input files .
- Contradiction Analysis : Use Bland-Altman plots for method comparison and Cochran’s Q test for heterogeneity in bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
